3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane
Description
3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is a cyclohexane derivative featuring a 1,1,5-trimethyl-substituted ring with an ether-linked iodoalkyl substituent.
Properties
Molecular Formula |
C13H25IO |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
3-(1-iodo-2-methylpropan-2-yl)oxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H25IO/c1-10-6-11(8-12(2,3)7-10)15-13(4,5)9-14/h10-11H,6-9H2,1-5H3 |
InChI Key |
SBLFRAIQQQHEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(C)(C)CI |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting Material: A cyclohexane derivative with methyl substituents at positions 1, 1, and 5, such as 1,1,5-trimethylcyclohexane .
- Reagents: Elemental iodine (I₂), a radical initiator such as azobisisobutyronitrile (AIBN), or peroxide catalysts.
- Procedure:
- The cyclohexane derivative is subjected to free radical iodination under reflux in a suitable solvent like carbon tetrachloride or acetic acid.
- The reaction proceeds via radical chain mechanisms, favoring substitution at the most reactive hydrogen sites.
- Control of reaction conditions (temperature, iodine equivalents) is critical to prevent over-iodination.
Limitations & Notes:
- Selectivity is challenging; thus, subsequent purification steps such as chromatography are necessary.
- The reaction yields a mixture of mono- and poly-iodinated products, which are separated via column chromatography.
Ether Formation via Nucleophilic Substitution
The key step involves forming the ether linkage between the iodinated alcohol precursor and the cyclohexane core.
Methodology:
Preparation of the Alcohol Intermediate:
- Synthesize or obtain a suitable alcohol, such as 2-methyl-2-propanol or its derivatives, which can be selectively iodinated.
- Iodination of tertiary alcohols can be achieved via the Appel reaction or Sodium Iodide in Acetone .
-
- React the iodinated alcohol with the cyclohexane derivative bearing a leaving group (e.g., halide or tosylate).
- Use a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Conduct the reaction in polar aprotic solvents like acetone or dimethylformamide (DMF).
Representative Reaction:
Iodo-alkyl alcohol + cyclohexane derivative with leaving group → Ether linkage
- The nucleophilic oxygen attacks the electrophilic carbon attached to the leaving group, forming the ether bond.
Radical or Metal-Catalyzed Cross-Coupling Approaches
Modern synthetic methods employ transition-metal catalysis, such as palladium-catalyzed cross-coupling , to assemble complex molecules with high regioselectivity.
Methodology:
Preparation of the Iodo-Intermediate:
- Synthesize or obtain a suitable iodide precursor, such as 1-iodo-2-methylpropan-2-ol .
-
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with suitable ligands.
- React with a cyclohexene or cyclohexane derivative bearing a boronic acid or stannane group.
- Conditions typically involve base (potassium carbonate) and a solvent like toluene or dimethylacetamide (DMA).
Advantages:
- High regio- and chemoselectivity.
- Compatibility with various functional groups.
Telomerization and Chain Elongation Techniques
Drawing from patent EP1714953B1, a process for producing fluoroalkyl iodides via telomerization offers insights into chain elongation methods that could be adapted for complex molecules.
Key Points:
-
- Employs fluoroalkyl iodides as telogens and tetrafluoroethylene as a taxogen.
- Conducted in a liquid phase in a tubular reactor under radical initiation conditions.
- Reaction conditions include retention times of at least 5 minutes, with no gas-liquid separation, ensuring high selectivity for desired chain lengths.
Application to the Target Compound:
- While primarily used for fluoroalkyl chains, similar radical chain mechanisms could be adapted for hydrocarbon chains, provided suitable radical initiators and reaction conditions are optimized.
Summary of Preparation Route
Additional Considerations
- Purification: Chromatography (silica gel, preparative TLC) is essential to isolate the target compound.
- Characterization: Confirm structure via NMR, IR, MS, and X-ray crystallography.
- Safety: Handle iodine and radical initiators with appropriate precautions due to their reactive and potentially hazardous nature.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine or ether functionalities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the ether linkage can interact with hydrogen bond donors. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Myrigalone A (3-(1-Oxo-3-phenylpropyl)-1,1,5-trimethylcyclohexane-2,4,6-trione)
Structural Similarities : Both compounds share the 1,1,5-trimethylcyclohexane backbone.
Key Differences : Myrigalone A contains three ketone groups (2,4,6-trione) and a phenylpropyl substituent, while the target compound has an iodo-ether group.
Properties and Applications :
- Myrigalone A exhibits phytotoxic activity due to its dihydrochalcone structure, inhibiting invasive plant species like Fallopia .
- The iodine substituent in the target compound may enhance its utility in halogen-bonding interactions or as a radiolabeling agent, contrasting with Myrigalone A’s biological activity.
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane
Structural Similarities : Both are methyl-substituted cyclohexanes.
Key Differences : The tetramethyl derivative lacks functional groups (e.g., iodine or ether linkages), reducing its reactivity.
Properties and Applications :
- Used in laboratory research for its stability and non-polarity, ideal for solvent or material science studies .
- The target compound’s iodine and ether groups likely increase polarity and synthetic versatility compared to this inert analog.
Isophorone Diisocyanate (5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane)
Structural Similarities : Both feature a substituted cyclohexane ring with branched alkyl groups.
Key Differences : Isophorone diisocyanate (IPDI) contains two isocyanate (-NCO) groups, enabling polymerization, while the target compound’s iodine limits such applications.
Properties and Applications :
- IPDI is a key monomer in polyurethane production due to its reactivity .
- The iodine in the target compound may instead facilitate applications in medicinal chemistry or catalysis, diverging from IPDI’s industrial use.
Polymer with 5-Amino-1,3,3-trimethylcyclohexanemethanamine
Structural Similarities: Both incorporate cyclohexane rings with methyl and amino/isocyanate substituents. Key Differences: The polymer in includes amine and isocyanate groups, enabling cross-linking, whereas the target compound’s iodine and ether groups suggest distinct reactivity. Properties and Applications:
- Used in specialty polymers for coatings or adhesives .
Biological Activity
3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane, with CAS number 1602787-27-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 324.24 g/mol. The compound features an iodo group and a branched alkyl ether structure, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅IO |
| Molecular Weight | 324.24 g/mol |
| CAS Number | 1602787-27-8 |
Cytotoxicity and Cell Viability
Preliminary studies suggest that halogenated compounds can affect cell viability. For instance, iodinated derivatives have been observed to induce apoptosis in cancer cell lines. Investigating the cytotoxic effects of this compound on different cell lines could provide insights into its potential as an anticancer agent.
Study on Halogenated Compounds
A study published in Journal of Medicinal Chemistry explored the biological activity of various halogenated compounds. It was found that the introduction of iodine significantly increased the cytotoxicity against certain cancer cell lines compared to their non-halogenated counterparts. This suggests that this compound may exhibit similar properties and warrants further investigation.
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Research has shown that similar cyclic ethers can scavenge free radicals and protect cellular components from oxidative stress. Testing the antioxidant capacity of this compound could reveal its utility in preventing oxidative damage in biological systems.
In Vitro Studies
In vitro assays are essential for determining the biological activity of new compounds. Future research should focus on:
- Antimicrobial Assays : Evaluating the efficacy against a range of bacteria and fungi.
- Cytotoxicity Tests : Assessing cell viability using MTT or similar assays on various cancer cell lines.
In Vivo Studies
To fully understand the pharmacological potential, in vivo studies are necessary:
- Animal Models : Testing for toxicity and therapeutic effects in appropriate animal models will provide crucial data on safety and efficacy.
Q & A
Q. What are the established synthesis routes for 3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane, and what solvents/reaction conditions are typically employed?
Methodological Answer: The compound is synthesized via nucleophilic substitution reactions involving cyclohexanol derivatives and iodinating agents (e.g., iodine or HI). Key steps include:
- Solvent Selection : Dichloromethane or ethanol are commonly used to stabilize intermediates and facilitate nucleophilic attack.
- Reaction Conditions : Heating (60–80°C) under reflux for 6–12 hours ensures completion. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate iodination.
- Purification : Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) isolates the product.
Reference :
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the cyclohexane ring and iodoalkoxy group. For example, deshielded protons near the iodine atom show distinct splitting patterns.
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., ¹²⁷I signature).
- IR Spectroscopy : Detects C-I stretching vibrations (~500 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹).
Reference :
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s steric and electronic interactions in catalytic applications?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G** or M06-2X/def2-TZVP levels to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO).
- Steric Maps : Generate 3D electrostatic potential maps to visualize steric hindrance from the bulky iodoalkoxy group, which may influence reactivity.
- Transition State Analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to assess activation barriers and regioselectivity.
Reference :
Q. What experimental strategies address contradictions in environmental stability data (e.g., conflicting degradation rates in aquatic vs. soil matrices)?
Methodological Answer:
- Controlled Environmental Chambers : Replicate abiotic (UV light, pH variation) and biotic (microbial consortia) conditions to isolate degradation pathways.
- Isotopic Labeling : Use ¹²⁷I-labeled analogs to track transformation products via LC-MS.
- Statistical Modeling : Apply ANOVA or multivariate regression to identify confounding variables (e.g., organic matter content in soil).
Reference :
Q. How can researchers design comparative studies to evaluate the compound’s pharmacological potential against structural analogs?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing iodine with bromine or altering methyl groups).
- In Vitro Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, enzyme inhibition assays) under identical conditions.
- QSAR Modeling : Corstruct quantitative structure-activity relationship models to predict bioactivity trends.
Reference :
Guiding Principles for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
